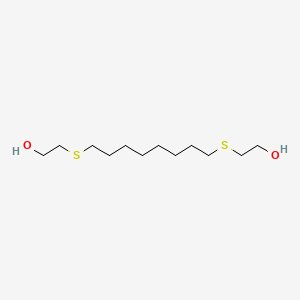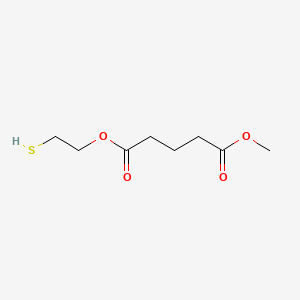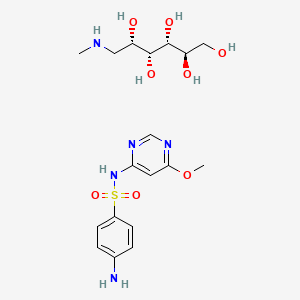
Sulfamonometoxine N-methylglucamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-methylglucamine involves several steps:
Addition of Anhydrous Dextrose: Anhydrous dextrose is added to an alcohol solvent while stirring to ensure a mass percent concentration of 10-80%.
Catalyst Addition: The solution is added to a catalyst (Ni-Cu/TiO2), and crystallization occurs at 0-10°C.
Industrial Production Methods
Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Sulfamonometoxine N-methylglucamine salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Industry: Used in the development of new materials and compounds for industrial applications.
Mécanisme D'action
The mechanism of action of Sulfamonometoxine N-methylglucamine salt involves its interaction with specific molecular targets and pathways. It binds to human blood proteins and erythrocytes, affecting their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with bacterial growth and replication by inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .
Propriétés
Numéro CAS |
53607-04-8 |
|---|---|
Formule moléculaire |
C18H29N5O8S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
YFMYNBBNXXLGNI-WZTVWXICSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
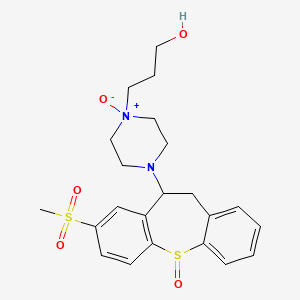

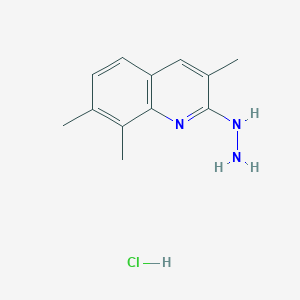

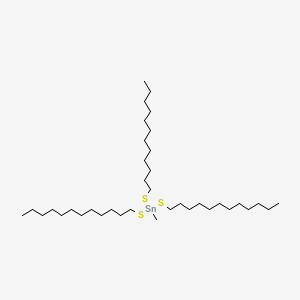

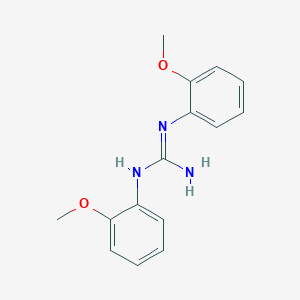

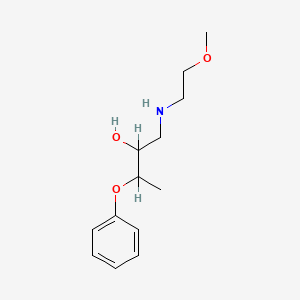
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
